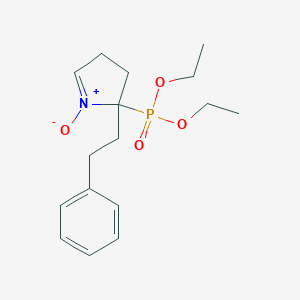
Ethyl-3-Methyl-1H-Pyrazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 3-methyl-1H-pyrazole-4-carboxylate (EMPC) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in a variety of laboratory experiments, including synthesis, chromatography, and spectroscopy. EMPC has a unique molecular structure that allows it to interact with other molecules in a variety of ways, making it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolderivaten
Sowohl „Ethyl-3-Methyl-1H-Pyrazol-4-carboxylat“ als auch „Ethyl-5-Methyl-1H-Pyrazol-4-carboxylat“ werden bei der Synthese von Pyrazolderivaten verwendet . Pyrazole zeichnen sich durch eine fünfringige heterocyclische Struktur mit zwei benachbarten Stickstoffatomen aus und dienen als Kernelement in verschiedenen Bereichen der chemischen Industrie .
Herstellung von Isoxazolderivaten
Diese Verbindungen werden zur Herstellung von Isoxazol-4-Carbonsäurederivaten und Isoxazol-3,5-Dicarboxamiden verwendet . Isoxazole sind eine weitere Klasse organischer Verbindungen, die im Bereich der pharmazeutischen Chemie breite Anwendung gefunden haben.
Verwendung als Zwischenprodukt in der organischen Synthese
“Ethyl-1H-Pyrazol-4-carboxylat” fungiert als Zwischenprodukt in der organischen Synthese . Das bedeutet, dass es bei der Herstellung einer Vielzahl anderer chemischer Verbindungen verwendet werden kann.
Synthese von Herbiziden
“Ethyl-Pyrazol-4-carboxylat” wird zur Synthese von Isoxazol-4-Carbonsäurederivaten und Isoxazol-3,5-Dicarboxamiden als Herbizide verwendet . Dies unterstreicht seine Bedeutung im Agrarsektor.
Antibakterielle Aktivität
Einige Derivate von „Ethyl-5-Methyl-1H-Pyrazol-4-carboxylat“ haben eine hervorragende antibakterielle Aktivität gegen verschiedene Bakterienstämme gezeigt . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Biomedizinische Anwendungen
Pyrazolderivate, einschließlich derer von „this compound“ und „Ethyl-5-Methyl-1H-Pyrazol-4-carboxylat“, weisen vielfältige biologische Aktivitäten auf. Es wurde festgestellt, dass sie als Antituberkulose-, antimikrobielle-, antimykotische-, entzündungshemmende-, Antikrebs- und Antidiabetika wirken
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYVTIKYZUMDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005779 | |
| Record name | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101005779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85290-78-4 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85290-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 85290-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101005779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














